molecular formula C14H15NO B1357540 1-[4-(3-Methylphenoxy)phenyl]methanamine CAS No. 864263-07-0

1-[4-(3-Methylphenoxy)phenyl]methanamine

Cat. No. B1357540
M. Wt: 213.27 g/mol
InChI Key: LCTHKXNDILXRIZ-UHFFFAOYSA-N
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Description

1-[4-(3-Methylphenoxy)phenyl]methanamine, also known as 4-methoxy-N-methylbenzenemethanamine, is a compound that has been studied for its potential uses in scientific research. It is an aromatic amine that is used as a building block in organic synthesis and is found in various natural products. It is a versatile compound that has been used in a variety of applications, including drug delivery, chemical synthesis, and as a reagent in biochemical reactions.

Scientific Research Applications

Dual Serotonin/Noradrenaline Reuptake Inhibition

The compound 1-[4-(3-Methylphenoxy)phenyl]methanamine is part of a novel series of 1-(2-phenoxyphenyl)methanamines, which possess selective dual serotonin (5-HT) and noradrenaline (NA) reuptake pharmacology. This series has been studied for its potential in treating conditions related to neurotransmitter imbalance (Whitlock, Blagg, & Fish, 2008).

Catalytic Applications in Organic Chemistry

1-[4-(3-Methylphenoxy)phenyl]methanamine derivatives have been synthesized and used in catalytic applications. These derivatives, particularly those involving NCN′ and PCN pincer palladacycles, have shown good activity and selectivity in various chemical reactions (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

Photocytotoxicity and Cellular Imaging

Research has explored the photocytotoxic properties of Iron(III) complexes involving derivatives of 1-[4-(3-Methylphenoxy)phenyl]methanamine. These complexes have shown potential in cellular imaging and unprecedented photocytotoxicity in red light, making them relevant for therapeutic applications and research in cancer treatment (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Antimicrobial Activity

Certain derivatives of 1-[4-(3-Methylphenoxy)phenyl]methanamine have been synthesized and evaluated for their antimicrobial properties. These compounds have shown variable degrees of antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Visagaperumal, Praveen, Sudeepthi, Prasanthi, Sravani, & Satyanarayana, 2010).

Antioxidant Activity

Research has identified phenyl ether derivatives related to 1-[4-(3-Methylphenoxy)phenyl]methanamine with significant antioxidant activity. These derivatives were isolated from marine-derived fungi and have shown promising results in antioxidant assays (Xu, Zhang, Zhu, Cao, & Zhu, 2017).

Quantum Structure-Activity Relationship (QSAR)

QSAR models have been used to evaluate the biological activities of compounds in the phenoxyphenyl-methanamine class, including 1-[4-(3-Methylphenoxy)phenyl]methanamine. These studies provide insights into the structure-activity relationships of these compounds, enhancing our understanding of their pharmacological potential (Mente, Gallaschun, Schmidt, Lebel, Vanase-Frawley, & Fliri, 2008).

Synthesis and Characterization in Organic Chemistry

Various research efforts have focused on the synthesis and characterization of 1-[4-(3-Methylphenoxy)phenyl]methanamine derivatives. These studies contribute to the development of new organic compounds with potential applications in medicinal chemistry and materials science (Zhou, Su, Gan, Wang, & Xu, 2013).

properties

IUPAC Name

[4-(3-methylphenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTHKXNDILXRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599150
Record name 1-[4-(3-Methylphenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Methylphenoxy)phenyl]methanamine

CAS RN

864263-07-0
Record name 1-[4-(3-Methylphenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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